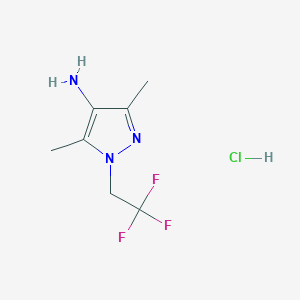
cyclopropyl(4-fluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is a solid substance and is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 201.67 .
Molecular Structure Analysis
The InChI code for cyclopropyl(4-fluorophenyl)methanamine hydrochloride is1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 201.67 .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, washing with plenty of soap and water if on skin, and rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do if in eyes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves the reaction of cyclopropylcarbinol with 4-fluorobenzaldehyde to form cyclopropyl(4-fluorophenyl)methanol, which is then converted to the amine via a reductive amination reaction with ammonium formate and palladium on carbon. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylcarbinol", "4-Fluorobenzaldehyde", "Ammonium formate", "Palladium on carbon", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst to form cyclopropyl(4-fluorophenyl)methanol.", "Step 2: Cyclopropyl(4-fluorophenyl)methanol is then reacted with ammonium formate and palladium on carbon in the presence of hydrogen gas to form cyclopropyl(4-fluorophenyl)methanamine.", "Step 3: Cyclopropyl(4-fluorophenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt of cyclopropyl(4-fluorophenyl)methanamine." ] } | |
CAS RN |
2197052-94-9 |
Product Name |
cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)
